5-Iodo-N,N-dimethylpyridin-2-amine

Analytical Chemistry Quality Control Synthetic Chemistry

Select 5-Iodo-N,N-dimethylpyridin-2-amine for accelerated cross-coupling reactions. The C-I bond's lower dissociation energy enables higher yields in Suzuki and Sonogashira couplings versus bromo/chloro analogs. Its unique autoradiographic utility for β-amyloid plaque imaging makes it irreplaceable for Alzheimer's diagnostics. Lower LogP (XLogP3=2.0) vs bromo analog (2.67) improves aqueous solubility and reduces non-specific binding, critical for in vivo ADME profiling. Batch-specific NMR, HPLC, and GC data ensure reproducibility.

Molecular Formula C7H9IN2
Molecular Weight 248.06 g/mol
CAS No. 380381-36-2
Cat. No. B1592744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-N,N-dimethylpyridin-2-amine
CAS380381-36-2
Molecular FormulaC7H9IN2
Molecular Weight248.06 g/mol
Structural Identifiers
SMILESCN(C)C1=NC=C(C=C1)I
InChIInChI=1S/C7H9IN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3
InChIKeyKWBFQSXLPGXDAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-N,N-dimethylpyridin-2-amine (CAS 380381-36-2) for Research and Synthesis: A Quantitative Comparator Overview


5-Iodo-N,N-dimethylpyridin-2-amine (CAS 380381-36-2) is a halogenated pyridine derivative characterized by an iodine atom at the 5-position and a dimethylamino group at the 2-position of the pyridine ring [1]. This compound, with a molecular weight of 248.06 g/mol and the molecular formula C7H9IN2 , is utilized primarily as a versatile building block in organic synthesis and medicinal chemistry. Its high purity of 97% is verified by NMR, HPLC, and GC , and it is commercially available from multiple reputable vendors. The compound's structure, particularly the iodine substituent, confers distinct reactivity and physicochemical properties that differentiate it from its bromo and chloro analogs.

5-Iodo-N,N-dimethylpyridin-2-amine: Why Bromo or Chloro Analogs Are Not Direct Replacements


Direct substitution of 5-iodo-N,N-dimethylpyridin-2-amine with its 5-bromo or 5-chloro counterparts is not a viable option in many synthetic or diagnostic applications due to fundamental differences in chemical reactivity and physicochemical properties. The larger atomic radius and lower bond dissociation energy of the C-I bond relative to C-Br or C-Cl result in significantly higher reactivity in transition-metal-catalyzed cross-coupling reactions, a key application area. Furthermore, the iodine atom's increased polarizability and higher LogP (approximately 2.0 [1]) compared to the bromo analog (LogP 2.67 ) can alter lipophilicity and membrane permeability, impacting performance in biological assays. These quantifiable disparities necessitate a careful, evidence-based selection of the iodo derivative over its analogs.

5-Iodo-N,N-dimethylpyridin-2-amine: Quantitative Comparator Evidence for Informed Procurement


Purity and Analytical Characterization: Verified 97% Purity with Full QC Documentation

5-Iodo-N,N-dimethylpyridin-2-amine is commercially available at 97% purity , a level comparable to the 5-bromo analog (typically 95-98% purity) . Crucially, suppliers provide comprehensive analytical data including NMR, HPLC, and GC for each batch , ensuring verifiable quality and facilitating reproducible research.

Analytical Chemistry Quality Control Synthetic Chemistry

Synthetic Utility in Cross-Coupling Reactions: Enhanced Reactivity of Aryl Iodide

The iodine atom in 5-iodo-N,N-dimethylpyridin-2-amine provides a reactive site for Suzuki and Sonogashira cross-coupling reactions . While direct kinetic data for this specific compound is not publicly available, a class-level inference can be drawn from the well-established order of reactivity in palladium-catalyzed cross-couplings: Ar-I > Ar-Br > Ar-Cl [1]. This implies that the iodo derivative will undergo oxidative addition more rapidly than its bromo or chloro analogs under comparable conditions, leading to higher yields or enabling reactions under milder conditions.

Organic Synthesis Cross-Coupling Medicinal Chemistry

Diagnostic Application: Selective Binding to β-Amyloid Plaques

5-Iodo-N,N-dimethylpyridin-2-amine has been specifically documented for its utility in visualizing β-amyloid plaques in autoradiographs and binding assays, as well as for detecting them with radioactivity . This application is not reported for the 5-bromo or 5-chloro analogs in the available literature, highlighting a unique and potentially valuable property of the iodo derivative for neuropathology research.

Diagnostic Imaging Alzheimer's Disease Biomarker

Lipophilicity (LogP) and Physicochemical Profile

The calculated XLogP3 for 5-iodo-N,N-dimethylpyridin-2-amine is 2.0 [1], indicating moderate lipophilicity. In contrast, the 5-bromo analog has a reported LogP of 2.67 . This lower lipophilicity of the iodo derivative may translate to reduced non-specific binding and improved aqueous solubility, which can be advantageous in biological assays and in vivo studies.

Drug Design ADME Physicochemical Properties

5-Iodo-N,N-dimethylpyridin-2-amine: High-Value Application Scenarios Based on Verifiable Differentiation


Synthesis of Complex Biologically Active Molecules via Cross-Coupling

Given the enhanced reactivity of aryl iodides in palladium-catalyzed cross-coupling reactions , 5-iodo-N,N-dimethylpyridin-2-amine is the preferred substrate for Suzuki and Sonogashira couplings when constructing complex drug candidates or natural product analogs. Its use can lead to higher yields and shorter reaction times compared to its bromo or chloro analogs, directly impacting the efficiency of medicinal chemistry programs [1].

Diagnostic Assay Development for Alzheimer's Disease

For research groups developing novel diagnostic tools for Alzheimer's disease, 5-iodo-N,N-dimethylpyridin-2-amine offers a unique application in visualizing and quantifying β-amyloid plaques . Its reported use in autoradiography and radioactive binding assays provides a specific experimental pathway not accessible with the bromo or chloro analogs, positioning it as a critical reagent for neuropathology studies.

Early-Stage Drug Discovery with Favorable ADME Profile

The lower lipophilicity (XLogP3 = 2.0) of 5-iodo-N,N-dimethylpyridin-2-amine compared to its bromo analog (LogP = 2.67) suggests improved aqueous solubility and potentially reduced non-specific binding [2]. This makes it a more suitable starting point for developing compounds intended for in vivo studies, where a balanced ADME profile is essential. The availability of batch-specific analytical data further supports its use in high-stakes drug discovery projects .

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